molecular formula C22H21N3O4 B11384169 Butyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate

Butyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11384169
M. Wt: 391.4 g/mol
InChI Key: JCORDZWKIWWQNC-UHFFFAOYSA-N
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Description

BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by its unique structure, which includes a butyl ester group, a phenyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid with butyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
  • 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
  • Ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate

Uniqueness

BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE stands out due to its butyl ester group, which imparts unique physicochemical properties such as increased lipophilicity and improved membrane permeability. These characteristics make it particularly valuable in medicinal chemistry for drug design and development .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

butyl 4-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21N3O4/c1-2-3-15-29-22(28)16-9-11-17(12-10-16)23-21(27)20-19(26)13-14-25(24-20)18-7-5-4-6-8-18/h4-14H,2-3,15H2,1H3,(H,23,27)

InChI Key

JCORDZWKIWWQNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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